molecular formula C9H18N2O2S B13016768 Methyl3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate

Methyl3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate

Cat. No.: B13016768
M. Wt: 218.32 g/mol
InChI Key: CETNGEGXUWLNNX-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiopyran ring, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate typically involves multi-step organic reactions. One common method includes the reaction of a thiopyran derivative with an amino ester under controlled conditions. The reaction may require catalysts such as platinum or palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiopyran ring and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methyltetrahydro-2H-thiopyran 1,1-dioxide
  • 2-Thio-containing pyrimidines
  • Tetrahydropyran derivatives

Uniqueness

Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

methyl 3-amino-2-(thian-3-ylamino)propanoate

InChI

InChI=1S/C9H18N2O2S/c1-13-9(12)8(5-10)11-7-3-2-4-14-6-7/h7-8,11H,2-6,10H2,1H3

InChI Key

CETNGEGXUWLNNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)NC1CCCSC1

Origin of Product

United States

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